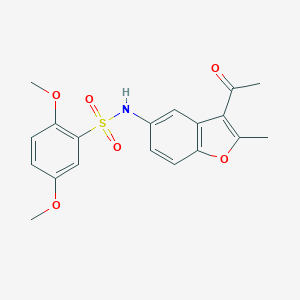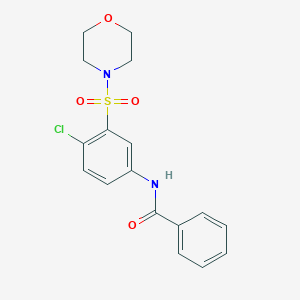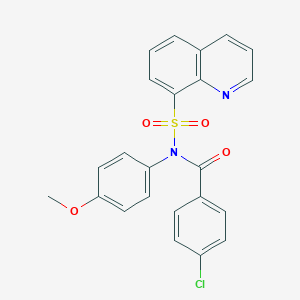
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide, also known as 4-HQN, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Furthermore, this compound has been shown to reduce the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide in lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. Additionally, this compound has been shown to have multiple therapeutic applications, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the discovery of new therapeutic applications. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its production. Furthermore, research is needed to evaluate the safety and efficacy of this compound in clinical trials, which may lead to its development as a new drug.
Synthesemethoden
The synthesis of N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide can be achieved through several methods, including the reaction of 4-hydroxy-1-naphthylamine with 8-hydroxyquinoline-5-sulfonic acid, or the reaction of 4-chloro-1-naphthol with 8-aminoquinoline-5-sulfonic acid. These methods have been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxy-1-naphthyl)-8-quinolinesulfonamide has been extensively researched for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, which makes it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Eigenschaften
Molekularformel |
C19H14N2O3S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(4-hydroxynaphthalen-1-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O3S/c22-17-11-10-16(14-7-1-2-8-15(14)17)21-25(23,24)18-9-3-5-13-6-4-12-20-19(13)18/h1-12,21-22H |
InChI-Schlüssel |
VOLVNBIKBMKQKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)


![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)


![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
